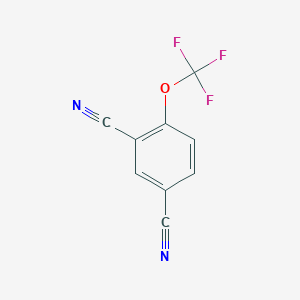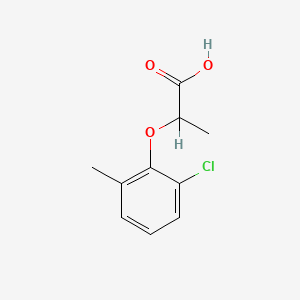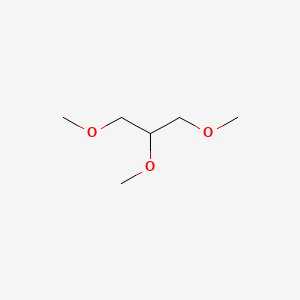
4-(三氟甲氧基)间苯二甲腈
描述
4-(Trifluoromethoxy)isophthalonitrile is a chemical compound with the molecular formula C9H3F3N2O. It belongs to the class of isophthalonitrile derivatives and is characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This compound is a white crystalline solid and is widely used in various fields such as medical research, environmental research, and industrial research.
科学研究应用
4-(Trifluoromethoxy)isophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoromethoxy groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the development of new materials and as an intermediate in various industrial processes
作用机制
Target of Action
This compound belongs to the class of isophthalonitrile derivatives , which are known to interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by 4-(Trifluoromethoxy)isophthalonitrile are currently unknown
Result of Action
A series of n, n ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment were synthesized and found to be promising as inhibitors of human soluble epoxide hydrolase .
准备方法
The synthesis of 4-(Trifluoromethoxy)isophthalonitrile involves several steps. One common method includes the trifluoromethoxylation of isophthalonitrile. This process typically involves the use of trifluoromethoxylating reagents under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride in a suitable solvent like methyl t-butyl ether at a specific temperature . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
化学反应分析
4-(Trifluoromethoxy)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the trifluoromethoxy group or other substituents on the benzene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation
相似化合物的比较
4-(Trifluoromethoxy)isophthalonitrile can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted benzene derivative with different functional groups.
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl alcohol: Contains a benzyl alcohol group instead of nitrile. These compounds share some chemical properties due to the presence of trifluoromethyl or trifluoromethoxy groups but differ in their specific reactivities and applications.
属性
IUPAC Name |
4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUIQAZCMELCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649947 | |
| Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020063-01-7 | |
| Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)
